molecular formula C24H37NO2 B1584904 Buxtamine CAS No. 4236-73-1

Buxtamine

Cat. No.: B1584904
CAS No.: 4236-73-1
M. Wt: 371.6 g/mol
InChI Key: KTASKRCJBXZGMH-UHFFFAOYSA-N
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Description

Buxtamine is a natural product derived from the Buxus plant, belonging to the Buxaceae family. It is classified as a Buxus alkaloid and a new triterpene. The molecular formula of this compound is C24H37NO2, and it has a molecular weight of 371.56 g/mol . This compound is primarily used for research purposes in the fields of medicine and pharmacy .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Buxtamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Buxtamine involves its interaction with specific molecular targets and pathways. As a Buxus alkaloid, this compound is believed to exert its effects through modulation of cellular signaling pathways and interaction with specific receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence pathways related to inflammation and microbial activity .

Comparison with Similar Compounds

Buxtamine can be compared with other similar compounds, such as:

This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Its uniqueness lies in its potential therapeutic applications and its role as a reference standard in scientific research .

Properties

IUPAC Name

1-[14-hydroxy-12,16-dimethyl-6-(methylamino)-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO2/c1-14-16-6-7-19-22(4)12-18(27)20(15(2)26)21(22,3)10-11-24(19)13-23(16,24)9-8-17(14)25-5/h16-20,25,27H,1,6-13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTASKRCJBXZGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962437
Record name 16-Hydroxy-14-methyl-3-(methylamino)-4-methylidene-9,19-cyclopregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4236-73-1
Record name CYCLOBUXOXINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16-Hydroxy-14-methyl-3-(methylamino)-4-methylidene-9,19-cyclopregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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